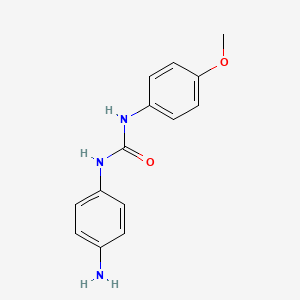

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea

Descripción

BenchChem offers high-quality 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-aminophenyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLZJANTKDUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea: A Core Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a key organic compound belonging to the diarylurea class, a prominent scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its significant role as a foundational structure in the development of targeted therapeutics, particularly protein kinase inhibitors. While extensive biological data for this specific parent compound is not widely published, this document will extrapolate its potential mechanisms of action and biological activities based on the well-established pharmacology of structurally related diarylurea derivatives. This guide aims to serve as a valuable resource for researchers leveraging this molecule in the design and synthesis of novel drug candidates.

Compound Identification and Nomenclature

Proper identification of a chemical entity is fundamental for accurate research and development. N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is known by several synonyms, and a definitive identification is crucial for navigating the scientific literature.

Systematic and Common Names:

| Identifier Type | Value |

| IUPAC Name | 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |

| Common Synonyms | N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea |

| 3-(4-aminophenyl)-1-(4-methoxyphenyl)urea |

Physicochemical Properties

The physicochemical properties of N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea are critical for its handling, formulation, and application in both chemical synthesis and biological assays. While experimental data for this specific compound is limited, predicted values based on its structure provide valuable insights.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₄H₁₅N₃O₂ | - |

| Molecular Weight | 257.29 g/mol | - |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar ureas |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General knowledge of diaryl ureas |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Synthesis and Characterization

The synthesis of unsymmetrical diaryl ureas like N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a well-established process in organic chemistry. The most common and direct route involves the reaction of an aromatic amine with an aromatic isocyanate.

General Synthesis Pathway

A general and widely adopted method for the synthesis of diaryl ureas involves the following key steps:

-

Reaction of a primary aromatic amine with an isocyanate: In this case, 4-methoxyphenyl isocyanate would be reacted with 1,4-phenylenediamine (p-phenylenediamine). The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amino group of the diamine.

-

Alternative starting materials: An alternative approach involves the initial reaction of p-nitroaniline with 4-methoxyphenyl isocyanate, followed by the reduction of the nitro group to an amine. This two-step process can sometimes offer advantages in terms of selectivity and yield.

A common synthetic challenge is the potential for the disubstitution of 1,4-phenylenediamine. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the monosubstituted product.

Step-by-Step Laboratory Protocol (Representative)

The following protocol outlines a typical laboratory-scale synthesis of a diarylurea compound, which can be adapted for N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea.

Materials:

-

4-methoxyphenyl isocyanate

-

1,4-phenylenediamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Dissolution of Amine: In a clean, dry round-bottom flask, dissolve one equivalent of 1,4-phenylenediamine in a suitable volume of anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution of the diamine, add a solution of one equivalent of 4-methoxyphenyl isocyanate in the same solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of the product.

-

Product Isolation: Upon completion of the reaction (typically within a few hours), the product often precipitates out of the solution. The solid is collected by vacuum filtration.

-

Purification: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and dried under vacuum to yield the N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea product.

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a panel of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the connectivity and chemical environment of all protons and carbon atoms.[1][2][3][4]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[1][2][3][5]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the urea moiety.[6][7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Mechanism of Action

The diarylurea scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[8][9] Many diarylurea-containing drugs, such as Sorafenib and Regorafenib, function as type II kinase inhibitors.[8][10] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the highly conserved Asp-Phe-Gly motif of the activation loop is flipped. This allosteric binding site, adjacent to the ATP-binding pocket, offers opportunities for achieving high potency and selectivity.[11]

Based on the extensive research on its structural analogs, N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a valuable precursor for inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Potential Kinase Targets

The primary kinase families targeted by diarylurea derivatives include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Specifically VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[10][12][13][14][15][16]

-

Raf Kinases (B-Raf, c-Raf): These are serine/threonine-specific protein kinases that are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[10][14][17]

-

p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in the progression of some cancers.[11][18][19]

The diagram below illustrates the potential points of inhibition for compounds derived from the N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea scaffold within these critical signaling pathways.

Caption: Potential inhibition of key signaling pathways by diarylurea derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea and its derivatives.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, B-Raf)

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate (a peptide or protein that is phosphorylated by the kinase)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix containing the kinase buffer, substrate, and enzyme.

-

Compound Addition: Dispense the test compound dilutions into the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Kinase Reaction Initiation: Add the kinase master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[20]

-

Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%) by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]

Materials:

-

Human cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ (concentration for 50% inhibition of cell growth) value.

Conclusion

N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a valuable chemical scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its straightforward synthesis and the well-documented importance of the diarylurea pharmacophore make it an attractive starting point for the design of novel therapeutics. While specific biological data for this parent compound is limited, the extensive research on its analogs provides a strong rationale for its use in targeting key signaling pathways involved in cancer. This technical guide serves as a foundational resource for researchers working with this important molecule.

References

- Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(3), 251-256.

- Zhang, T., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16676-16693.

-

Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. (n.d.). ResearchGate. Retrieved from [Link]

- Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(8), 1720-1734.

- Patel, S. B., et al. (2013). Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1777-1782.

- Abdel-rahman, H. M., et al. (2023). Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. Archiv der Pharmazie, 356(2), e2200341.

- Li, Y., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 223, 113639.

- Musso, L., & Dallavalle, S. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374.

- Fos-Salazar, V., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Drewry, D. H., et al. (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry, 64(21), 15651-15670.

-

VEGFR-2 inhibitor. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Drewry, D. H., et al. (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. ACS Publications. Retrieved from [Link]

- Ghannam, I. A. Y., et al. (2024). Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers. Bioorganic Chemistry, 143, 107076.

-

Protein kinase inhibitors from the urea class. (n.d.). ResearchGate. Retrieved from [Link]

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved from [Link]

- Luedtke, N. W., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8651-8654.

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021, November 21). Biointerface Research in Applied Chemistry, 12(5), 7052-7063.

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences. Série des sciences chimiques, 10(3), 113-119.

- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Asian Journal of Chemistry, 25(3), 1695-1697.

-

Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

-

Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. (2025, October 22). Preprints.org. Retrieved from [Link]

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). MDPI. Retrieved from [Link]

-

Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. (2023, July 25). I.R.I.S.. Retrieved from [Link]85.pdf)

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 24. protocols.io [protocols.io]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Strategic Design and Synthesis of Unsymmetrical Diarylureas

A Medicinal Chemistry Technical Guide

Introduction: The Privileged Scaffold

In the landscape of small-molecule drug discovery, the unsymmetrical diarylurea (

For the medicinal chemist, the diarylurea is not merely a linker; it is a critical pharmacophore. It functions as a rigidifying element that directs two aromatic domains into specific pockets while simultaneously acting as a hydrogen bond donor/acceptor switch. However, the development of these derivatives presents a dichotomy:

-

Biological Utility: Exceptional potency via "Type II" kinase binding (stabilizing the DFG-out inactive conformation).

-

Synthetic Challenge: The thermodynamic tendency to form symmetrical byproducts (

) during synthesis, leading to difficult purifications and yield loss.

This guide outlines the strategic design principles, robust synthetic protocols, and mechanistic rationale required to master this scaffold.

Mechanistic Rationale: The Type II Binding Mode

To design effective diarylureas, one must understand why they bind. Unlike Type I inhibitors that compete directly with ATP in the active conformation, diarylureas typically induce or stabilize the inactive (DFG-out) conformation .

The "Linker-Tail-Head" Model

-

The Head (Hinge Binder): Occupies the adenine binding pocket; forms H-bonds with the kinase hinge region.

-

The Bridge (Urea): The critical anchor. It forms a dual Hydrogen-bond network with:

-

Glu (C-helix): Stabilizes the helix position.

-

Asp (DFG motif): Locks the DFG motif in the "out" position.[1]

-

-

The Tail (Hydrophobic): Extends into the allosteric hydrophobic pocket created when the Phenylalanine of the DFG motif flips out.

Figure 1: Schematic of the Type II Kinase Binding Mode.[2] The urea bridge acts as the central "staple" connecting the ATP pocket (Head) to the allosteric pocket (Tail).

Synthetic Methodologies: Avoiding the Symmetry Trap

The direct reaction of two anilines with phosgene or urea is rarely viable for unsymmetrical derivatives due to statistical scrambling. The following protocols prioritize regiocontrol and safety .

Method A: The Phenyl Carbamate Route (Recommended)

This is the industry standard for library generation. It avoids the handling of toxic isocyanates and utilizes stable, crystalline intermediates.

-

Mechanism: Aniline A is activated as a phenyl carbamate. The phenoxide leaving group is displaced by Aniline B.

-

Advantages: High yield, avoids symmetrical urea formation, solid-phase compatible.

Method B: The Curtius Rearrangement

Ideal when the starting material is a carboxylic acid rather than an aniline.[3]

-

Mechanism: Carboxylic Acid

Acyl Azide -

Utility: Useful for modifying the "Tail" section where carboxylic acid precursors are common.

Figure 2: Decision tree for synthetic routes. Method A is preferred for parallel synthesis; Method B is used when starting from acids.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis via Phenyl Carbamate

Rationale: This two-step protocol isolates the activated species, ensuring 1:1 stoichiometry and preventing the formation of symmetrical byproducts (

Step 1: Formation of Phenyl Carbamate Intermediate

-

Dissolve Aniline A (1.0 equiv) in dry THF (0.2 M) under

. -

Add Pyridine (1.2 equiv) and cool to 0°C.

-

Dropwise add Phenyl Chloroformate (1.05 equiv). Note: Slight excess ensures complete consumption of Aniline A.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Validation: TLC should show disappearance of Aniline A. The product often precipitates.

-

Workup: Quench with water. Filter the solid precipitate (the carbamate). Wash with cold

to remove residual pyridine/phenol. Dry in vacuo.

Step 2: Urea Coupling

-

Suspend the Phenyl Carbamate (1.0 equiv) and Aniline B (1.1 equiv) in anhydrous DMSO (0.5 M). Why DMSO? It solubilizes the polar urea product and facilitates the nucleophilic attack.

-

Add Triethylamine (1.2 equiv) if Aniline B is a salt or non-nucleophilic.

-

Heat to 60-80°C for 4-12 hours.

-

Validation: Monitor by LC-MS. Look for the mass of Product (

) and the release of phenol. -

Purification: Pour into water. The unsymmetrical urea usually precipitates. Filter and recrystallize (EtOH/Water) or purify via flash chromatography (DCM/MeOH).

Protocol 2: Biochemical Kinase Assay (TR-FRET)

Rationale: To verify Type II binding, IC50 values must be assessed. TR-FRET is robust and minimizes interference from fluorescent compounds.

-

Reagents: Recombinant Kinase (e.g., BRAF V600E), Biotinylated Peptide Substrate, ATP (

concentration), Europium-labeled antibody (donor), Streptavidin-APC (acceptor). -

Procedure:

-

Incubate Kinase + Inhibitor (serial dilution in DMSO) for 30 mins. Critical: Pre-incubation allows slow-binding Type II inhibitors to induce the conformational change.

-

Add ATP and Substrate. Incubate 60 mins.

-

Add Detection Mix (Eu-Ab + SA-APC) + EDTA (to stop reaction).

-

-

Readout: Measure FRET signal (Ex 340nm, Em 665nm/615nm).

-

Analysis: Plot % Inhibition vs. Log[Compound].

Case Study: The Fluorine Scan (Sorafenib vs. Regorafenib)

The evolution of Sorafenib to Regorafenib illustrates the subtle power of medicinal chemistry on the diarylurea scaffold.

| Feature | Sorafenib (Nexavar) | Regorafenib (Stivarga) |

| Structure | Central ring has Fluoro substituent | |

| Target Profile | VEGFR, PDGFR, RAF | Broader (VEGFR, TIE2, RET, RAF) |

| Potency (VEGFR2) | 90 nM | 4.2 nM |

| Half-Life | 25-48 hrs | 20-30 hrs (Active metabolites persist) |

| Rationale | First-in-class Type II binder | Fluorine blocks metabolic oxidation; alters ring conformation |

Insight: The addition of a single fluorine atom to the central phenyl ring of the urea bridge (Regorafenib) serves two purposes:

-

Metabolic Stability: Blocks a site of P450-mediated oxidation.

-

Conformational Lock: The electronic repulsion and lipophilicity of the fluorine atom slightly alter the twist angle of the urea relative to the phenyl ring, optimizing the fit into the hydrophobic pocket.

References

-

Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link

-

Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link

-

Thayer, M. D. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions.[5][6] Organic Letters, 13(12), 3262–3265.[5] Link

-

Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[2][7] Nature Chemical Biology, 2, 358–364. Link

-

Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

4-amino-4'-methoxy diarylurea pharmacophore properties

An In-depth Technical Guide to the 4-amino-4'-methoxy Diarylurea Pharmacophore: Properties, Mechanisms, and Applications

Abstract

The diarylurea scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a detailed examination of the 4-amino-4'-methoxy diarylurea pharmacophore, a specific and highly significant variant of this scaffold. We will dissect its core structural features, elucidate its primary mechanism of action as a Type II kinase inhibitor, present a comprehensive analysis of its structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent pharmacophore in the design of novel targeted therapies.

Introduction to the Diarylurea Scaffold

Urea derivatives have been a cornerstone of medicinal chemistry for over a century, evolving from early hypnotics to highly targeted therapeutic agents.[2][3] Within this class, the N,N'-diarylurea moiety has emerged as a prominent pharmacophore, particularly for its ability to inhibit protein kinases.[3][4] This activity stems from its unique structural and electronic properties, which facilitate high-affinity binding to enzyme active sites.[4]

The success of multi-kinase inhibitors like Sorafenib, the first oral multikinase inhibitor approved for treating renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), brought the diarylurea scaffold to the forefront of cancer drug discovery.[3][5] The core diarylurea structure in these inhibitors is crucial for their mechanism, which typically involves stabilizing the inactive "DFG-out" conformation of kinases.[3][6] This guide focuses specifically on the 4-amino-4'-methoxy substituted diarylurea, a key pharmacophore that exemplifies the core principles of diarylurea-based kinase inhibition.

Core Pharmacophoric Features

The efficacy of the 4-amino-4'-methoxy diarylurea pharmacophore is rooted in its distinct structural and chemical properties.

Structural Anatomy

The pharmacophore can be deconstructed into three essential components:

-

The Urea Linker (-NH-CO-NH-): This central motif is not merely a spacer. Its carbonyl oxygen acts as a potent hydrogen bond acceptor, while the two NH groups serve as hydrogen bond donors.[3][4] This dual functionality is critical for anchoring the molecule within the kinase hinge region.

-

The "Proximal" 4-amino Phenyl Ring: This ring, typically oriented towards the solvent-exposed region of the ATP binding pocket, features an amino group at the para-position. This group can be modified to modulate solubility and interact with the solvent front.

-

The "Distal" 4-methoxy Phenyl Ring: This ring extends into a deeper, hydrophobic pocket of the kinase. The methoxy group is an electron-donating substituent that influences the electronic properties and binding interactions within this hydrophobic region.

Key Molecular Interactions

The diarylurea moiety's power lies in its ability to form a specific and stable network of hydrogen bonds. The NH moieties are favorable hydrogen bond donors, while the urea oxygen is an excellent acceptor.[1][4] This arrangement allows it to bridge key residues in the kinase active site, effectively locking the enzyme in an inactive state.

Caption: Core components and H-bonding capacity of the diarylurea pharmacophore.

Mechanism of Action: Type II Kinase Inhibition

Diarylurea-based compounds are archetypal Type II kinase inhibitors. Unlike Type I inhibitors that compete with ATP in the active enzyme conformation, Type II inhibitors bind to and stabilize an inactive conformation, known as the "DFG-out" state.[2][3]

Targeting the "DFG-out" Conformation

In virtually all protein kinases, a conserved three-residue motif, Asp-Phe-Gly (DFG), at the start of the activation loop plays a critical role in catalysis.

-

DFG-in (Active): The Aspartate residue coordinates magnesium ions, and the Phenylalanine points inwards, creating a functional ATP-binding site.

-

DFG-out (Inactive): The DFG motif flips, causing the Phenylalanine to move into the ATP-binding site and the Aspartate to face outwards. This movement opens up an adjacent hydrophobic pocket.

The diarylurea scaffold is perfectly shaped to exploit this inactive state. It occupies both the ATP-binding region and the newly accessible hydrophobic pocket, preventing the kinase from returning to its active conformation.[3][6]

Key Binding Interactions within the Active Site

The diarylurea pharmacophore forms a highly stable complex through specific interactions:

-

One of the urea NH groups forms a hydrogen bond with the side chain of a conserved Glutamate residue in the αC-helix.

-

The other urea NH group forms a hydrogen bond with the backbone amide of the Aspartate residue in the DFG motif.

-

The carbonyl oxygen of the urea often accepts a hydrogen bond from the backbone NH of the Aspartate .[4][6]

-

The distal aryl ring (the 4-methoxy phenyl ring) fits snugly into the allosteric hydrophobic pocket created by the DFG flip.

Caption: Binding mode of a diarylurea inhibitor in the DFG-out kinase conformation.

Modulation of the RAS/RAF/MEK/ERK Pathway

A primary target for many diarylurea inhibitors is the RAF kinase family, key components of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[7][8] This pathway regulates cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers.[7] By inhibiting B-RAF, diarylurea compounds can halt this signaling cascade, leading to reduced tumor cell proliferation.[8]

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a diarylurea compound.

Structure-Activity Relationship (SAR) Analysis

Optimizing the diarylurea scaffold is a key objective in drug design. SAR studies explain the correlation between structural features and biological activity.[9] The substitution patterns on both phenyl rings are critical for potency and selectivity.

| Compound Class | R1 (Proximal Ring) | R2 (Distal Ring) | Target Cell Line | IC50 (µM) | Reference |

| 4-aminoquinazolinyl-diaryl urea | -NH-dimethylamino | -H | HT-29 (Colon) | 0.089 | [5][10] |

| 4-aminoquinazolinyl-diaryl urea | -NH-dimethylamino | -H | A549 (Lung) | 0.36 | [5][10] |

| Diarylurea-amide | -Cl | -methyl | A549 (Lung) | 2.566 | [9][11] |

| Diarylurea-amide | -Cl | -methyl | HT-29 (Colon) | 15.28 | [9][11] |

| 1,3,4-oxadiazole-diarylurea | -H | 4-Cl-3-(CF3)phenyl | PC-3 (Prostate) | 0.67 | [12] |

| 1,3,4-oxadiazole-diarylurea | -H | 4-Cl-3-(CF3)phenyl | HCT-116 (Colon) | 0.80 | [12] |

| Pyridopyrimidinone-diarylurea | -H | -Cl | MDA-MB-231 (Breast) | 0.7 | [13] |

Key SAR Insights:

-

Distal Ring Substituents: Electron-withdrawing groups, such as halogens (Cl, F) and trifluoromethyl (-CF3), on the distal phenyl ring often enhance inhibitory activity.[12][14] This is likely due to favorable interactions within the hydrophobic pocket.

-

Proximal Ring Modifications: The proximal ring can be replaced with various heterocyclic systems (e.g., quinazoline, pyrimidine, oxadiazole) to modulate activity and target different kinases.[5][12]

-

Linker Modifications: Substituting the amide group instead of an ester between the central and distal rings has been shown to be important for activity.[9][11] Elongating the molecule with a methylene spacer can also enhance antiproliferative effects.[9][11]

-

Solubility: The addition of water-soluble groups, such as tertiary amines, can improve the pharmacokinetic properties of the compounds.[12]

Synthesis and Experimental Protocols

The synthesis of diarylureas is generally straightforward, making the scaffold highly accessible for derivatization and optimization.

General Synthesis Workflow

A common and efficient method for synthesizing N,N'-diarylureas involves the reaction of a substituted aryl amine with a corresponding aryl isocyanate. The isocyanate can be purchased or generated in situ from another aryl amine using an activating agent like triphosgene.[15][16]

Caption: General workflow for the synthesis of diarylurea derivatives.

Protocol: Synthesis of 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea

This protocol describes a representative synthesis. Causality: The choice of an aprotic solvent like acetone prevents the solvent from reacting with the highly electrophilic isocyanate. The reaction is typically exothermic, so maintaining temperature control is important for preventing side reactions.

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyaniline in anhydrous acetone.

-

Reaction: To the stirred solution, add a solution of 1.0 equivalent of 4-aminophenyl isocyanate in anhydrous acetone dropwise. Maintain the temperature below 40°C.

-

Incubation: Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon reaction completion (consumption of starting materials), the diarylurea product will typically precipitate out of the solution as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetone to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum at 60-65°C for 2-4 hours to yield the final compound.

-

Validation: Confirm the structure and purity of the final product using ¹H-NMR, Mass Spectrometry, and FT-IR.[15][17]

Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol is a self-validating system for assessing the cytotoxic effects of a synthesized compound. Causality: The MTT assay relies on the principle that metabolically active (i.e., living) cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Culture: Culture a relevant human cancer cell line (e.g., A549, HT-29) in the appropriate medium (e.g., MEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[5]

-

Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the test compound (and a positive control like Sorafenib) in the culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the treated plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The living cells will convert MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Therapeutic Applications and Future Perspectives

The 4-amino-4'-methoxy diarylurea pharmacophore and its close analogs are primarily investigated as anticancer agents .[2][4] Their ability to inhibit multiple kinases involved in tumor growth and angiogenesis (blood vessel formation) makes them attractive candidates for treating a wide range of solid tumors, including colon, breast, lung, and prostate cancers.[2][5][12]

Beyond oncology, the diarylurea scaffold has shown a broad spectrum of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties, suggesting that derivatives could be repurposed for other indications.[1][2]

Future research in this area will likely focus on:

-

Improving Pharmacokinetics: Enhancing solubility and metabolic stability to improve bioavailability and reduce off-target effects.[8][12]

-

Enhancing Selectivity: Designing derivatives that can selectively inhibit specific kinase isoforms or mutants to create more targeted therapies with fewer side effects.

-

Overcoming Resistance: Developing next-generation diarylurea compounds that are effective against tumors that have developed resistance to first-line kinase inhibitors.

Conclusion

The 4-amino-4'-methoxy diarylurea pharmacophore is a powerful and versatile tool in modern drug discovery. Its well-defined structure-activity relationships, straightforward synthesis, and potent mechanism of action as a Type II kinase inhibitor make it an exceptionally valuable scaffold. By understanding its core properties and binding interactions, researchers can continue to design and develop novel, highly effective targeted therapies for cancer and other diseases.

References

- A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences.

- Research and development of N,N′-diarylureas as anti-tumor agents. PMC.

-

Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI. [Link]

-

Diarylureas. Encyclopedia MDPI. [Link]

-

Diarylurea: A Privileged Scaffold in Drug Discovery and Therapeutic Development. ResearchGate. [Link]

-

Diaryl Urea: A Privileged Structure in Anticancer Agents. Bentham Science. [Link]

-

Diarylureas as Antitumor Agents. MDPI. [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC. [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. ResearchGate. [Link]

-

Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Ingenta Connect. [Link]

-

Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Ovid. [Link]

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

-

A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. PMC. [Link]

-

Diarylureas in the type II kinase inhibitor. ResearchGate. [Link]

-

(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

-

Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. PMC. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PMC. [Link]

-

Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PMC. [Link]

-

Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group. PubMed. [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines. EPO. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benthamscience.com [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rps.mui.ac.ir [rps.mui.ac.ir]

- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Structure-Activity Relationships of Novel D...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea molecular weight and formula

Executive Summary

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea (CAS: 50906-32-6) is an unsymmetrical diarylurea featuring a distinctive donor-acceptor electronic profile. Structurally, it bridges an electron-rich p-anisidine moiety with a p-phenylenediamine core via a urea linker.

In drug development, this scaffold is a critical pharmacophore in kinase inhibitor design (e.g., VEGFR-2 inhibitors), where the urea motif functions as a "hinge binder" or "gatekeeper" interactor via bidentate hydrogen bonding (Asp-Glu interactions). Beyond medicinal chemistry, the compound serves as a functional intermediate in the synthesis of polyurethane elastomers and supramolecular self-assembling materials due to its capability for π-π stacking and directional H-bonding.

This guide provides a validated technical profile, including high-fidelity synthesis protocols, characterization data, and mechanistic insights into its biological relevance.

Chemical Specifications & Identity

| Property | Specification |

| IUPAC Name | 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |

| CAS Registry Number | 50906-32-6 |

| Molecular Formula | C₁₄H₁₅N₃O₂ |

| Molecular Weight | 257.29 g/mol |

| Exact Mass | 257.1164 |

| SMILES | COc1ccc(cc1)NC(=O)Nc2ccc(N)cc2 |

| InChI Key | WCTLZJANTKDUCA-UHFFFAOYSA-N |

| Appearance | Off-white to pale grey solid |

| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water and non-polar solvents |

| Melting Point | >170°C (Decomposes) |

Elemental Analysis (Calculated)

-

Carbon: 65.36%

-

Hydrogen: 5.88%

-

Nitrogen: 16.33%

-

Oxygen: 12.44%

Synthesis & Fabrication Protocols

To ensure high purity and avoid the formation of symmetrical bis-urea byproducts (a common pitfall in direct aniline-isocyanate coupling), we recommend the Boc-Protection Strategy . This route guarantees regioselectivity.

Strategy Visualization

The following diagram outlines the logic flow for the synthesis, prioritizing the "Protect-React-Deprotect" methodology to isolate the target amine.

Figure 1: Step-wise synthesis logic preventing symmetrical byproduct formation.

Detailed Protocol (Route A: Boc-Protection)

Rationale: Direct reaction of p-phenylenediamine with isocyanate often yields 1,3-bis(4-methoxyphenylureido)benzene. Using N-Boc-p-phenylenediamine ensures only one amine reacts.

Step 1: Coupling

-

Preparation: Dissolve N-Boc-p-phenylenediamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under Nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add 4-methoxyphenyl isocyanate (1.0 eq, 10 mmol) dropwise over 20 minutes.

-

Note: Maintaining low temperature prevents side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. A precipitate (the protected urea) typically forms.

-

Isolation: Filter the solid, wash with cold DCM (2 x 10 mL), and dry under vacuum.

Step 2: Deprotection

-

Hydrolysis: Suspend the intermediate (from Step 1) in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (20 mL total). Stir at room temperature for 1-2 hours.

-

Monitoring: Monitor by TLC (disappearance of the non-polar protected spot).[1]

-

-

Work-up: Remove excess TFA/DCM under reduced pressure.

-

Neutralization: Resuspend the residue in saturated NaHCO₃ solution (pH ~8) to liberate the free base.

-

Purification: Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Characterization Data (Predicted)

Researchers should validate the synthesized compound against these expected spectral signatures.

| Technique | Expected Signals / Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.35 (s, 1H, Urea-NH), 8.15 (s, 1H, Urea-NH), 7.30 (d, J=9.0Hz, 2H, Ar-H), 7.10 (d, J=8.8Hz, 2H, Ar-H), 6.85 (d, J=9.0Hz, 2H, Ar-H), 6.50 (d, J=8.8Hz, 2H, Ar-H), 4.80 (br s, 2H, -NH₂), 3.72 (s, 3H, -OCH₃). |

| ¹³C NMR (DMSO-d₆) | δ 154.8 (C=O), 153.2 (C-OMe), 142.1 (C-NH₂), 132.5 , 129.8 , 120.5 , 118.2 , 114.6 , 113.8 , 55.1 (OCH₃). |

| FT-IR (KBr) | 3450, 3360 cm⁻¹ (NH₂ stretch), 3280 cm⁻¹ (Urea NH), 1645 cm⁻¹ (C=O Urea I), 1550 cm⁻¹ (Amide II), 1240 cm⁻¹ (C-O-C asymmetric). |

| Mass Spectrometry | [M+H]⁺ : 258.3 m/z; [M+Na]⁺ : 280.3 m/z. |

Mechanism of Action: Kinase Inhibition Context

This molecule is a model "Type II" kinase inhibitor pharmacophore. The urea linkage is critical for binding to the DFG-out conformation of kinases (e.g., VEGFR-2, PDGFR).

Pharmacophore Interaction Map

The diagram below illustrates how the urea moiety acts as a dual hydrogen bond donor/acceptor bridge within a theoretical kinase ATP-binding pocket.

Figure 2: Theoretical binding mode showing the urea "anchor" essential for kinase inhibition potency.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the amino group (darkening over time).

-

References

-

Molaid Chemicals. (2025). 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea - CAS 50906-32-6 Properties and Data. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Retrieved from [Link]

Sources

Substituted phenylurea derivatives literature review

An In-depth Technical Guide to Substituted Phenylurea Derivatives: From Synthesis to Biological Application

Introduction: The Privileged Scaffold of Phenylurea

The phenylurea moiety represents a cornerstone in medicinal chemistry and agrochemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with a multitude of biological targets.[1][2] The core structure, characterized by a urea linker flanked by at least one phenyl ring, provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of a vast library of derivatives with a broad spectrum of applications, ranging from life-saving anticancer drugs like Sorafenib to widely used agricultural herbicides such as Diuron.[3][4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of substituted phenylurea derivatives. We will delve into the synthetic strategies employed to create these molecules, explore their diverse mechanisms of action, analyze structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for their synthesis and biological evaluation.

I. Synthetic Strategies: Crafting the Phenylurea Core

The construction of the N,N'-disubstituted urea core is fundamental to this class of compounds. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

The Isocyanate Route: A Classic and Efficient Method

From a practical standpoint, the most common and straightforward method for synthesizing phenylurea derivatives is the nucleophilic addition of a substituted aniline to a corresponding isocyanate.[6][7] This reaction is typically high-yielding and proceeds under mild conditions.

The key isocyanate intermediate can be sourced commercially or generated in situ from a primary amine using phosgene or a safer phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).[6][7] The use of phosgene itself is largely avoided in modern laboratory settings due to its extreme toxicity, but its surrogates provide a safer and more manageable alternative.[5]

Caption: General workflow for the synthesis of phenylurea derivatives via the isocyanate route.

Alternative & Greener Synthetic Approaches

Concerns over the use of hazardous reagents like phosgene have driven the development of alternative synthetic pathways. Phosgene- and metal-free methods utilizing 3-substituted dioxazolones as isocyanate precursors have emerged as a practical and eco-friendly option.[5] These precursors generate isocyanate intermediates in situ under mild conditions, often using non-toxic reagents like sodium acetate.[5] Other methods include the palladium-catalyzed carbonylation of azides and the cross-coupling of aryl chlorides with sodium cyanate.[8]

Experimental Protocol: General Synthesis of a 1,3-Diarylurea Derivative

This protocol describes a generalized, reliable procedure for synthesizing a diarylurea compound using triphosgene to generate the isocyanate in situ.

Objective: To synthesize 1-(4-chlorophenyl)-3-(3-trifluoromethylphenyl)urea.

Materials:

-

4-chloroaniline

-

3-(Trifluoromethyl)aniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Isocyanate Generation:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the aniline solution over 20-30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add triethylamine (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (appearance of a strong N=C=O stretch around 2250-2275 cm⁻¹).[6]

-

-

Urea Formation:

-

In a separate flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.

-

Add the 4-chloroaniline solution dropwise to the freshly prepared isocyanate solution at room temperature.

-

Stir the reaction mixture for 4-8 hours or until TLC analysis indicates the consumption of the starting materials.[6]

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Alternatively, the crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[6]

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product as a white solid.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

-

II. Biological Activities & Mechanisms of Action

Substituted phenylureas exhibit a remarkable range of biological activities, primarily stemming from their ability to act as competitive inhibitors in enzyme active sites or receptor binding pockets.

Anticancer Activity: Kinase Inhibition

The diarylurea scaffold is a key feature in numerous multi-kinase inhibitors.[4] The urea moiety is perfectly suited to form bidentate hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition. The two flanking aryl rings can then be modified to occupy the adjacent hydrophobic pockets, conferring both potency and selectivity.

Sorafenib, a clinically approved drug, exemplifies this mechanism. It inhibits several tyrosine kinases, including VEGFR and PDGFR, as well as the serine/threonine kinase Raf.[2][4] By blocking the Raf/MEK/ERK signaling pathway, Sorafenib inhibits tumor cell proliferation and angiogenesis.[4]

Caption: Phenylurea derivatives like Sorafenib inhibit the Raf/MEK/ERK signaling cascade.

Numerous studies have explored the synthesis of novel phenylurea derivatives as antiproliferative agents, demonstrating activity against a wide array of cancer cell lines, including leukemia, colon, renal, and breast cancers.[6][9]

Herbicidal Activity: Photosynthesis Inhibition

In the realm of agriculture, phenylurea derivatives such as diuron, linuron, and isoproturon are potent herbicides.[3] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[10]

These herbicides bind to the D1 protein within the PSII complex, specifically at the QB-binding site. This action competitively blocks the binding of plastoquinone (PQ), the native electron acceptor.[10] The resulting interruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation. This blockage leads to oxidative stress and ultimately, plant death.[10]

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

Other Notable Biological Activities

The structural versatility of phenylurea derivatives has led to their investigation for a wide range of other therapeutic applications:

-

Antimicrobial and Antibacterial Agents: Certain derivatives have shown promising activity against multidrug-resistant Gram-positive clinical isolates.[9][11]

-

Cytokinin-like Activity: Compounds like Thidiazuron (TDZ) and Forchlorfenuron (CPPU) exhibit potent plant hormone activity, promoting cell division and growth, and are used extensively in agriculture and plant tissue culture.[12][13]

-

Enzyme Inhibition: Beyond kinases, derivatives have been developed as potent inhibitors of other enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[14][15]

-

Receptor Antagonists: Trisubstituted phenylureas have been identified as potent antagonists for the neuropeptide Y5 (NPY5) receptor, a target for obesity treatment.[16][17]

III. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a phenylurea derivative and its biological activity is crucial for rational drug design and lead optimization. SAR studies involve systematically modifying different parts of the molecule and assessing the impact on potency and selectivity.

Key Pharmacophoric Features

-

The Urea Linker (-NH-CO-NH-): This is the critical hydrogen-bonding unit. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is an acceptor.[1] Maintaining this intact urea or a close isostere like thiourea is often essential for activity.[16]

-

Aryl Ring 1 (Ar¹): This ring often serves as the primary "hinge-binding" moiety in enzyme inhibitors. Substitutions here can drastically alter selectivity. For example, in LIM kinase inhibitors, moving from a pyridine to a pyrrolopyrimidine hinge-binder shifted the selectivity away from ROCK-II kinase.[18]

-

Aryl Ring 2 (Ar²): This ring typically projects into a more solvent-exposed region or a hydrophobic sub-pocket of the binding site. Substitutions here are used to modulate properties like potency, solubility, and metabolic stability. For antiproliferative agents, introducing electron-withdrawing groups like trifluoromethyl (-CF₃) or halogens often enhances potency.[1][13]

The table below summarizes SAR data for a series of 1-aryl-3-phenylurea derivatives evaluated for antiproliferative activity, highlighting the impact of substitution on the terminal phenyl ring.

| Compound ID | Ar¹ Moiety | Ar² Substitution (R) | IC₅₀ against A549 (µM)[1] |

| 7a | 4-((pyridin-2-ylmethyl)thio)phenyl | H | > 50 |

| 7b | 4-((pyridin-2-ylmethyl)thio)phenyl | 4-Cl | 10.21 ± 0.98 |

| 7g | 4-((pyridin-2-ylmethyl)thio)phenyl | 3-CF₃ | 6.75 ± 0.81 |

| 7i | 4-((pyridin-2-ylmethyl)thio)phenyl | 4-Cl, 3-CF₃ | 1.53 ± 0.46 |

| Sorafenib | (Reference Drug) | (Reference Drug) | 5.86 ± 0.73 |

Data sourced from a study on 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives.[1] This data clearly illustrates that combining a 4-chloro and a 3-trifluoromethyl substituent on the terminal phenyl ring leads to a synergistic increase in potency, resulting in a compound (7i) more potent than the reference drug Sorafenib against the A549 lung cancer cell line.[1]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized phenylurea derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., A549).

Materials:

-

A549 human lung carcinoma cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549 cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from the stock solution. Final concentrations might range from 0.01 µM to 100 µM.

-

Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

IV. Future Perspectives

The field of substituted phenylurea derivatives continues to evolve. Current research focuses on several key areas:

-

Improving Selectivity: Designing derivatives that target specific kinase isoforms or mutant proteins to reduce off-target effects and toxicity.[18][19]

-

Overcoming Resistance: Developing next-generation compounds that are active against cancer cells that have acquired resistance to existing therapies.[1]

-

Novel Applications: Exploring the phenylurea scaffold for new therapeutic targets, including neurodegenerative diseases, inflammatory disorders, and infectious diseases.[11][17]

-

Green Chemistry: Expanding the use of sustainable and environmentally benign synthetic methods for the large-scale production of these valuable compounds.[5]

The robust and tunable nature of the substituted phenylurea scaffold ensures its continued prominence in the discovery and development of new therapeutic agents and agrochemicals for years to come.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Sayed, M. A. A. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 316. [Link]

-

Zhang, J., Wang, L., Liu, Y., Li, S., Wang, J., Tang, W., & Chen, L. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(11), 3873–3878. [Link]

-

(n.d.). Phenylurea Herbicides. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356. [Link]

-

Lin, Y.-C., Chen, C.-S., Chen, C.-H., & Chen, C.-T. (2020). Chemical structure of N,Nʹ-substituted phenylurea derivatives and synthesis. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Saeed, A., Shabir, G., Channar, P. A., Le, T. T., & Larik, F. A. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 963234. [Link]

-

Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2142. [Link]

-

Saeed, A., Shabir, G., Channar, P. A., Le, T. T., & Larik, F. A. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10. [Link]

-

(n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356. [Link]

-

Liu, X., Wang, C., Liu, X., Liu, Y., Xu, T., & Shen, Y. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. ResearchGate. Retrieved February 23, 2026, from [Link]

-

(n.d.). Urea Derivatives as Anticancer Agents. Bentham Science. Retrieved February 23, 2026, from [Link]

-

El-Gamal, M. I., Al-Ameen, A. A., Al-Mahmoudy, A. M. M., Al-Shafeey, M. M., Al-Omair, M. A., Hamad, D. M., & Abdel-Maksoud, M. S. (2021). Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. RSC Advances, 11(52), 32912–32924. [Link]

-

(n.d.). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Li, X., Xie, C., Tian, H., Liu, X., Wang, Y., Zhang, Y., & Chen, L. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]

-

Chen, C.-Y., Chen, Y.-J., & Hsieh, T.-H. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 229–243. [Link]

-

Li, X., Xie, C., Tian, H., Liu, X., Wang, Y., Zhang, Y., & Chen, L. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6). [Link]

-

Ni, B., So, S.-S., Cha, J., & Liu, J. (2011). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 757–761. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Sayed, M. A. A. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules (Basel, Switzerland), 23(2). [Link]

-

(n.d.). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Boezio, A. A., Copeland, K. W., D'Souza, A., Davies, M. R., Fotsch, C., Hale, C., ... & Norman, M. H. (2011). Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1545–1548. [Link]

-

Dumas, J., Hatoum-Mokdad, H., Sibley, R., Riedl, B., Scott, W. J., Monahan, M. K., ... & Shrikhande, A. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051–2054. [Link]

-

(n.d.). Protein kinase inhibitors from the urea class. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Sakkas, V., & Boule, P. (2004). Photochemical behaviour of phenylurea herbicides. Photochemical & Photobiological Sciences, 3(3), 241–247. [Link]

-

Wohler Synthesis of Urea. (n.d.). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Zhang, Z., Li, K., Wang, M., Wang, Y., Ma, N., Zhou, X., ... & Li, C. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1204481. [Link]

-

(n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Brusilow, S. W., & Horwich, A. L. (1999). Urea Cycle. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Zhao, Q., He, J., & Li, S. (2015). Chemical structures of the phenylurea herbicides tested in this study. ResearchGate. Retrieved February 23, 2026, from [Link]

-

(n.d.). Urea Formation. Organic Chemistry Data. Retrieved February 23, 2026, from [Link]

-

Garcia-Segura, S., & Brillas, E. (2017). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Water Research & Technology, 3(5), 775–799. [Link]

-

Nakagawa, H., Okumura, N., Ohtake, N., & Yamada, K. (2022). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 271–281. [Link]

-

(n.d.). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea: A Core Scaffold in Kinase-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract